molecular formula C15H16ClN3O3S2 B11009667 2-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11009667
M. Wt: 385.9 g/mol
InChI Key: SLGUKDVIOJARRC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide typically involves a series of organic reactions. The synthetic route often includes the following steps:

    Formation of the thiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.

    Introduction of the chloro group: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dioxido-thiazinan group: This step involves the reaction of the thiazole derivative with a suitable thiazinan precursor under controlled conditions.

    Final coupling reaction: The final step involves coupling the intermediate with the carboxamide group using reagents like carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming substituted derivatives.

    Coupling reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds, leading to the formation of more complex molecules.

Scientific Research Applications

2-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research on this compound includes its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide include:

    2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound shares a similar structure and is used in similar applications.

    N-(2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl)-N-(4-(4-methyl-1-piperidinyl)phenyl)norleucinamide: Another structurally related compound with potential biological activities.

    2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide: This compound is used in research for its unique chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C15H16ClN3O3S2

Molecular Weight

385.9 g/mol

IUPAC Name

2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16ClN3O3S2/c1-10-13(18-15(16)23-10)14(20)17-11-4-6-12(7-5-11)19-8-2-3-9-24(19,21)22/h4-7H,2-3,8-9H2,1H3,(H,17,20)

InChI Key

SLGUKDVIOJARRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O

Origin of Product

United States

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